molecular formula C8H9ClN2O2 B8776055 2-Chloro-4-ethyl-6-nitroaniline

2-Chloro-4-ethyl-6-nitroaniline

Cat. No. B8776055
M. Wt: 200.62 g/mol
InChI Key: HGTWIXHDLYLQGO-UHFFFAOYSA-N
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Patent
US05270309

Procedure details

To a stirred solution of 4-ethyl-2-nitroaniline (26.3 g, Example 13a) in DMF (100 ml) at -25° C. was added N-chlorosuccinimide (25.4 g) in portions. The mixture was stirred for 1 h at 0° C. and 30 minutes at ambient temperature before evaporation of the solvent under vacuum. Addition of CHCl3 /hexane (1:1) to the residue followed by filtration removed crystalline succinimide. 6-Chloro-4-ethyl-2-nitroaniline (4.6 g) was isolated from the filtrate after chromatography on silica. δ (360 MHz, CDCl3) 1.22 (3H, t, CH3), 2.56 (2H, q, CH2), 6.38 (2H. s, NH2), 7.4 (1H, d, 5-H) and 7.90 (1H, s, 3-H).
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
CHCl3 hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1)[CH3:2].[Cl:13]N1C(=O)CCC1=O.C(Cl)(Cl)Cl.CCCCCC>CN(C=O)C>[Cl:13][C:8]1[C:6]([NH2:7])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=[C:3]([CH2:1][CH3:2])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
C(C)C1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
25.4 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
CHCl3 hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at 0° C. and 30 minutes at ambient temperature before evaporation of the solvent under vacuum
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
removed crystalline succinimide

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=CC(=C1N)[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 14.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.